[2-[[5-(4-Methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate
Description
Properties
IUPAC Name |
[2-[[5-(4-methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c1-18-7-11-20(12-8-18)23-15-24(29(28-23)22-5-3-2-4-6-22)27-25(31)17-33-26(32)21-13-9-19(16-30)10-14-21/h2-16H,17H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQGIWJQQSBPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)COC(=O)C3=CC=C(C=C3)C=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds share the benzoate ester scaffold but differ in heterocyclic cores, substituents, and functional groups. Below is a comparative analysis based on structural features, physicochemical properties, and synthetic methodologies.
Structural and Substituent Variations
Table 1: Key Structural Features of Comparable Compounds
Physicochemical and Functional Comparisons
- Reactivity : The target compound’s formyl group offers a reactive site for further derivatization (e.g., Schiff base formation), contrasting with the inert trifluoromethyl group in the dihydropyrazole derivative .
- Solubility and Stability : Fluorinated substituents (e.g., difluoromethoxy in ) enhance metabolic stability and lipophilicity, whereas the formyl group in the target compound may increase polarity .
Crystallographic and Conformational Insights
- highlights that fluorophenyl-substituted pyrazoles adopt planar conformations except for one perpendicular fluorophenyl group, influencing crystallinity . The target compound’s 4-methylphenyl and phenyl groups may similarly affect packing efficiency and melting behavior.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The pyrazole core in the target compound may favor planar molecular interactions (e.g., with aromatic protein residues), while thiazole or pyrrole derivatives could exhibit distinct electronic profiles .
- Thermodynamic Stability : Fluorinated analogs (–8) demonstrate improved stability under physiological conditions, suggesting that the target compound’s formyl group might necessitate protective strategies in drug design .
- Crystallinity : The planarity observed in ’s isostructural compounds implies that the target compound’s aryl-pyrazole system could yield high-melting-point crystals, relevant for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
